DM4 Superior Cytotoxicity in Lung Adenocarcinoma A549 Cells
In a systematic head-to-head comparison of maytansinoid cytotoxic potencies against the A549 human non-small cell lung cancer cell line, unconjugated DM4 achieved an IC50 of 107.5 ± 16.3 µg/mL at 72 hours, whereas DM1 failed to reach 50% inhibition at the highest concentration tested (IC50 >250 µg/mL) [1]. This represents at least a 2.3-fold potency advantage for DM4. In the normal lung epithelial cell line NL20, DM4 also demonstrated superior cytotoxicity (DM4 IC50 = 205.0 ± 7.0 µg/mL, DM1 IC50 = 242.2 ± 7.3 µg/mL at 72 h) [1].
| Evidence Dimension | In vitro cytotoxicity (IC50, µg/mL) |
|---|---|
| Target Compound Data | DM4 IC50 = 107.5 ± 16.3 µg/mL (A549, 72 h) |
| Comparator Or Baseline | DM1 IC50 >250 µg/mL (A549, 72 h); DM1 IC50 = 242.2 ± 7.3 µg/mL (NL20, 72 h) |
| Quantified Difference | DM4 achieves >2.3-fold lower IC50 in A549 cells; DM4 ~1.18-fold lower IC50 in NL20 cells |
| Conditions | A549 and NL20 cell lines; 72-hour continuous exposure; cytotoxicity assay as described in the study |
Why This Matters
The greater intrinsic cytotoxic potency of DM4 provides a wider effective concentration window, enabling comparable tumor cell killing at lower payload concentrations—a critical advantage when targeting tumor types with moderate antigen expression where ADC delivery may be limiting.
- [1] Couture LA, et al. Design of novel maytansinoid ADCs with improved therapeutic index. Sci Rep. 2015;5:9761. Table 6: Cell cytotoxicity of DMs and the templates on NL20 and A549 cell lines. View Source
